molecular formula C19H18N2 B2464401 (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole CAS No. 477543-66-1

(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole

Cat. No.: B2464401
CAS No.: 477543-66-1
M. Wt: 274.367
InChI Key: VUJUCFPTZUAWIC-OUKQBFOZSA-N
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Description

(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole is a compound belonging to the class of benzimidazoles, which are known for their diverse biological activities

Scientific Research Applications

(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

Target of Action

Imidazole derivatives are known to function as selective and effective receptors for anions, cations, and even neutral organic molecules . This suggests that the compound could interact with a variety of targets, depending on the specific context.

Mode of Action

Imidazole derivatives are known to form charge transfer complexes (ctcs) with various molecules . This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Imidazole-based molecular frameworks can transform triplet excitons present in high triplet levels into singlet states . This suggests that the compound could potentially affect pathways involving exciton transformations.

Pharmacokinetics

The stability of imidazole derivatives has been shown to be affected by ph, with these compounds destabilizing at ph values of 4 and 3 . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.

Result of Action

Imidazole derivatives have been shown to have anticancer properties , suggesting that the compound could potentially have similar effects.

Action Environment

The action of (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole can be influenced by various environmental factors. For instance, the stability of imidazole derivatives has been shown to be affected by pH . Additionally, the presence of other compounds, such as isoprene, can catalyze reactions involving imidazole derivatives . These factors could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

The safety and hazards associated with imidazole compounds can vary depending on the specific compound. For example, some imidazole-based drugs have been associated with potential genotoxic risks .

Future Directions

The future directions of research into imidazole compounds are vast and varied. For instance, there is considerable interest in developing imidazole derivatives as safe alternatives to anticancer chemotherapy . Additionally, the field of directed evolution, which enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications, is a promising area of future research .

Biochemical Analysis

Biochemical Properties

Imidazole derivatives have been found to function as selective and effective receptors for various types of analytes due to their amphoteric nature . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Imidazole compounds have been shown to have anticancer properties, indicating that they may influence cell function and cellular processes

Molecular Mechanism

Imidazole-based π–π stacked dimers have been shown to form strong and efficient conductance pathways in single-molecule junctions . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of imidazole compounds can change over time in laboratory settings. For example, a protocol for the synthesis of disubstituted NH-imidazoles via nucleophilic catalysis has been described . This suggests that this compound may also exhibit temporal changes in its effects, including changes in stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

Imidazole compounds are involved in various metabolic pathways. For example, imidazole-based molecular frameworks can transform triplet excitons present in high triplet levels into singlet states . This suggests that this compound may be involved in similar metabolic pathways and may interact with various enzymes or cofactors.

Transport and Distribution

Imidazole compounds can form π–π stacked dimers, which have been shown to form strong and efficient conductance pathways in single-molecule junctions . This suggests that this compound may be transported and distributed within cells and tissues through similar mechanisms.

Subcellular Localization

The subcellular distributions of reactive oxygen species (ROS) and ROS-modified proteins have been shown to critically influence the redox-sensitive regulation of endothelial nitric oxide synthase (eNOS)-dependent pathways . This suggests that this compound may also be localized in specific subcellular compartments and may have effects on its activity or function depending on its localization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole typically involves the condensation of appropriate aldehydes with benzimidazole derivatives. One common method includes the use of a base-catalyzed reaction where the aldehyde and benzimidazole are reacted in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylallyl)-2-phenyl-1H-benzo[d]imidazole
  • 1-(2-methylallyl)-2-vinyl-1H-benzo[d]imidazole
  • 1-(2-methylallyl)-2-ethyl-1H-benzo[d]imidazole

Uniqueness

(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole is unique due to the presence of both the styryl and 2-methylallyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-methylprop-2-enyl)-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c1-15(2)14-21-18-11-7-6-10-17(18)20-19(21)13-12-16-8-4-3-5-9-16/h3-13H,1,14H2,2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJUCFPTZUAWIC-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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